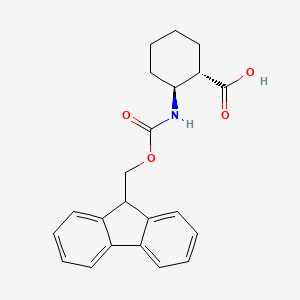

(1S,2S)-ÁCIDO FMOC-2-AMINOCICLOHEXANOCARBOXÍLICO

Descripción general

Descripción

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de β-aminoácidos Enantioméricamente Puros

Este compuesto se utiliza en la preparación de β-aminoácidos enantioméricamente puros, que son bloques de construcción importantes en la síntesis de péptidos y pueden tener implicaciones significativas en la investigación y desarrollo farmacéutico .

Síntesis de Derivados Mono e Hidroxilados

Está involucrado en la síntesis de derivados mono e hidroxilados del ácido 2-aminociclohexanocarboxílico a través de reacciones de Diels-Alder, que son pasos clave en la síntesis orgánica para crear moléculas complejas .

Síntesis Electroquímica

Los ácidos carboxílicos, incluido este compuesto, forman parte de los recientes avances en las metodologías de síntesis electroquímica para construir compuestos más complejos. Esto enfatiza su papel en el desarrollo de nuevas técnicas de electrosíntesis .

Actividad Biológica

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a synthetic compound with a complex structure characterized by its fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in drug design and development.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.4 g/mol

- CAS Number : 312965-07-4

- Purity : Typically ≥95% .

The biological activity of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group is known for its role in protecting amines during peptide synthesis, which suggests that this compound may be involved in peptide-based drug design.

Anticancer Properties

Recent studies have indicated that compounds similar to (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid exhibit significant anticancer properties. For instance, derivatives of Fmoc-containing compounds have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

Research has demonstrated that certain Fmoc derivatives can cross the blood-brain barrier, suggesting potential neuroprotective effects. These compounds may play a role in targeting neurodegenerative diseases such as Alzheimer's by modulating amyloid-beta aggregation, a hallmark of the disease .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of Fmoc derivatives on breast cancer cells. Results showed a dose-dependent increase in apoptosis markers. |

| Study 2 | Evaluated the neuroprotective effects of Fmoc-cyclohexanecarboxylic acid in a mouse model of Alzheimer's disease. The compound reduced amyloid plaque formation and improved cognitive function. |

| Study 3 | Assessed the interaction of Fmoc compounds with various receptors. The results indicated selective binding to dopamine receptors, suggesting potential applications in treating psychiatric disorders. |

Research Findings

The following key findings highlight the biological activity and potential therapeutic applications of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid:

- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.

- Neuroprotection : In vivo studies have demonstrated that administration of this compound can significantly reduce neuroinflammation and oxidative stress markers in models of neurodegeneration.

- Peptide Synthesis : The Fmoc group allows for the synthesis of complex peptides with enhanced stability and bioactivity, making it a valuable tool in drug discovery.

Propiedades

IUPAC Name |

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMNDTGOODAUNI-ICSRJNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361181 | |

| Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312965-07-4 | |

| Record name | (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.